molecular formula C13H13N3O2 B2833917 N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 522619-31-4

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2833917
CAS RN: 522619-31-4
M. Wt: 243.266
InChI Key: OAGMCMKWWVZRFG-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “N-(3-acetylphenyl)” part suggests the presence of an acetylphenyl group attached to the nitrogen atom of the pyrazole ring .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially participate in various organic reactions. The presence of the acetylphenyl and carboxamide groups may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Structure-Activity Relationships

  • Research on pyrazole derivatives, such as biarylpyrazoles, has contributed to understanding the structure-activity relationships (SAR) of cannabinoid receptor antagonists. These studies aid in characterizing cannabinoid receptor binding sites and developing pharmacological probes potentially useful for antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antimicrobial and Antitumor Activities

  • Pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating potential as anticancer agents (Hassan et al., 2014).
  • Another study synthesized pyrazole-1-carboxamide derivatives and tested them for antimicrobial activities, indicating the potential of pyrazole compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).

Herbicidal Activity

  • Diarylpyrazolecarboxylates and carboxamides have been prepared and investigated for their pre-emergent herbicidal activities against various weeds. This research highlights the potential of pyrazole derivatives in agricultural applications (Kudo et al., 1999).

Molecular Imaging

  • Methoxy and fluorine analogs of pyrazole derivatives have been synthesized for evaluating their affinity for the CB1 cannabinoid receptor, aiming to develop tracers for medical imaging, such as PET ligands for cerebral cannabinoid CB1 receptor characterization (Tobiishi et al., 2007).

Protective Effects and Environmental Pollution

  • A novel pyrazolecarboxamide derivative has been investigated for its antioxidant properties in mitigating oxidative stress and DNA damage in African catfish exposed to lead nitrate, indicating its potential for environmental protection applications (Soliman et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details about the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if the compound has interesting physical properties, or synthetic chemistry if the compound presents interesting synthetic challenges .

properties

IUPAC Name

N-(3-acetylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-11(8-10)15-13(18)12-6-7-14-16(12)2/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGMCMKWWVZRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

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